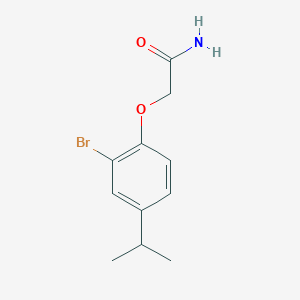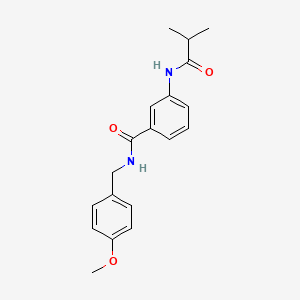
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and immune disorders.
科学研究应用
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has also been studied in models of inflammatory diseases such as rheumatoid arthritis and has been shown to reduce inflammation and joint damage. Additionally, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been studied in models of immune disorders such as asthma and has been shown to reduce airway inflammation and improve lung function.
作用机制
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide selectively activates the adenosine A3 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues. Activation of the adenosine A3 receptor by 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide leads to the activation of various signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway. These signaling pathways mediate the anti-inflammatory, anti-cancer, and immunomodulatory effects of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activation of NF-kappaB, which is a transcription factor that plays a key role in inflammation and cancer. 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has been shown to modulate the immune response by reducing the activation of T cells and B cells.
实验室实验的优点和局限性
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and can be easily administered to cells or animals. It has also been extensively studied in preclinical models, which makes it a well-established tool for studying the adenosine A3 receptor and its signaling pathways. However, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide. One potential direction is the development of more potent and selective agonists for the adenosine A3 receptor. Another direction is the investigation of the role of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide in the regulation of immune responses. Additionally, the potential therapeutic applications of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide in various diseases such as cancer and inflammation warrant further investigation. Finally, the development of new formulations of 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
合成方法
3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 3-(isobutyrylamino)benzoic acid. The resulting intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride. Finally, the acid chloride is reacted with 4-methoxybenzylamine to yield 3-(isobutyrylamino)-N-(4-methoxybenzyl)benzamide.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-6-4-5-15(11-16)19(23)20-12-14-7-9-17(24-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWRTCBKLYDMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
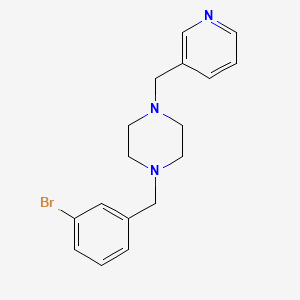

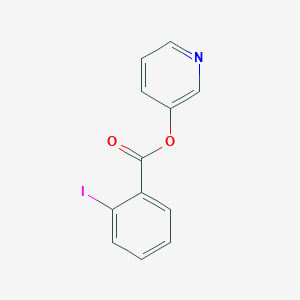
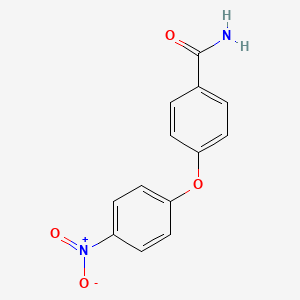
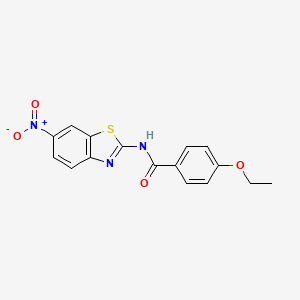

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)
![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)

